molecular formula C8H12N2O2 B2887650 1-(Cyanomethyl)piperidine-3-carboxylic acid CAS No. 1156272-61-5

1-(Cyanomethyl)piperidine-3-carboxylic acid

Cat. No.: B2887650
CAS No.: 1156272-61-5
M. Wt: 168.196
InChI Key: SGBHVDXCFYVZCF-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)piperidine-3-carboxylic acid: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a cyanomethyl group (-CH2CN) attached to the piperidine ring at the 1-position and a carboxylic acid group (-COOH) at the 3-position. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyanomethyl)piperidine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of piperidine-3-carboxylic acid with cyanomethylating agents under specific reaction conditions. For example, the reaction can be carried out using cyanomethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanomethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group (-CN) to primary amines (-CH2NH2).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: 1-(Cyanomethyl)piperidine-3-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and drug discovery.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It may also be used in the development of bioactive molecules with therapeutic potential.

Medicine: Piperidine derivatives, including this compound, are explored for their potential use in the treatment of neurological disorders, such as epilepsy and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier makes it a valuable candidate for central nervous system (CNS) drug development.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the CNS, influencing neuronal signaling pathways. The molecular targets and pathways involved can vary based on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

    1-(2-Aminoethyl)piperidine-3-carboxylic acid: This compound has an aminoethyl group instead of a cyanomethyl group.

    Piperidine-3-carboxylic acid: Lacks the cyanomethyl group and serves as a simpler analog.

    1-(2-Cyanoethyl)piperidine-3-carboxylic acid: Similar structure but with a cyanoethyl group.

Uniqueness: 1-(Cyanomethyl)piperidine-3-carboxylic acid is unique due to the presence of both a cyanomethyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(cyanomethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-3-5-10-4-1-2-7(6-10)8(11)12/h7H,1-2,4-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBHVDXCFYVZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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